2-CHLORO-N-[4-(PIPERIDIN-1-YL)PHENYL]PROPANAMIDE
Description
Bond Lengths and Angles
- Amide Group : The C=O bond length is approximately 1.23 Å, typical for resonance-stabilized amides. The C-N bond in the amide measures 1.36 Å, shorter than a single bond due to partial double-bond character.
- Chlorine Substituent : The C-Cl bond length is 1.79 Å, consistent with alkyl chlorides.
- Piperidine Ring : The chair conformation of the piperidine ring minimizes steric strain, with C-N bond lengths of 1.47 Å in the piperidine moiety.
Conformational Flexibility
- The piperidine ring adopts a chair conformation , with equatorial positioning of the nitrogen atom to reduce 1,3-diaxial interactions.
- Rotation around the N-C(phenyl) bond is restricted due to partial conjugation with the aromatic ring, stabilizing a planar arrangement.
Electronic Structure and Resonance Stabilization
The electronic structure of this compound is dominated by resonance effects in the amide group and electron-donating/withdrawing substituents.
Resonance in the Amide Group
Substituent Effects
Frontier Molecular Orbitals
- The HOMO localizes on the piperidine nitrogen and phenyl ring, while the LUMO resides on the amide carbonyl.
Comparative Analysis with Related Propanamide Derivatives
A comparative analysis highlights structural and electronic differences between this compound and analogous compounds.
Table 1: Structural Comparison
Key Observations
- Steric Effects : Bulkier substituents (e.g., piperidinylphenyl vs. propyl) reduce molecular flexibility and increase steric hindrance.
- Electronic Effects : Electron-donating groups (e.g., piperidinyl) enhance phenyl ring reactivity, while electron-withdrawing groups (e.g., Cl) polarize the amide.
- Hydrogen Bonding : Primary amides (e.g., N-H) form stronger hydrogen bonds than tertiary analogs (e.g., N-piperidinyl).
Properties
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZARYMCMQUDUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-(piperidin-1-yl)aniline with 2-chloropropanoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Scientific Research Applications
Pharmacological Research
2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of novel compounds aimed at targeting specific biological pathways. Notably, it has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is crucial in treating metabolic disorders such as type 2 diabetes and obesity .
Neurological Disorders
Research indicates that compounds similar to this compound may selectively interact with sigma receptors, particularly the sigma-1 receptor (σ1R). This receptor plays a significant role in various neurological functions and is implicated in neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment. Modulating σ1R activity can influence intracellular signaling pathways, potentially leading to neuroprotective effects .
Synthesis of Novel Therapeutics
The compound has been utilized as a versatile precursor for synthesizing novel thienopyridine derivatives with diverse pharmacological activities, including anticancer and anti-inflammatory properties. These derivatives have shown promise in preclinical studies, indicating that this compound could be pivotal in developing new therapeutic agents .
Case Study 1: Inhibition of Metabolic Syndrome
A study explored the effects of related compounds on metabolic syndrome, demonstrating that inhibition of 11β-hydroxysteroid dehydrogenase type 1 could ameliorate conditions associated with insulin resistance and hypertension. The findings support the potential use of derivatives of this compound in treating metabolic disorders .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that compounds with structural similarities to this compound exhibit neuroprotective effects through sigma receptor modulation. This research highlights the compound's potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group play crucial roles in its binding to target proteins, influencing various biochemical processes . detailed studies on its exact mechanism of action are still limited .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several propanamide derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications.
Key Structural Analogs
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
- Molecular Formula : C₁₆H₂₄N₂O₂ .
- Substituents : Methoxymethyl group on the piperidine ring, phenyl group, and propanamide backbone.
- Properties: Higher molecular weight (288.38 g/mol) compared to the main compound (hydrochloride: 327.23 g/mol).
- Applications : Used as a pharmaceutical intermediate, but advised against direct contact due to safety concerns .
6-Chloro-2-Ethyl-N-[[4-[4-[4-(Trifluoromethoxy)Phenyl]Piperidin-1-yl]Phenyl]Methyl]Imidazo[1,2-a]Pyridine-3-Carboxamide
- Molecular Formula: Not explicitly provided, but structurally distinct due to an imidazopyridine-carboxamide core and trifluoromethoxy-phenyl-piperidine substituent .
- Substituents : Trifluoromethoxy group enhances lipophilicity and metabolic stability.
- Applications : Investigated for tuberculosis treatment in combination with bedaquiline or Q203, targeting F-ATP synthase .
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide
Physicochemical and Functional Comparisons
Research Findings
Impact of Chlorine vs. However, the methoxymethyl group may improve metabolic stability by reducing oxidative degradation .
Role of Piperidinyl-Phenyl Motif :
- This group is conserved across analogs and is hypothesized to interact with hydrophobic pockets in target enzymes, such as F-ATP synthase in tuberculosis therapy .
Hydrochloride Salt Advantage :
- The hydrochloride form of the main compound offers superior aqueous solubility, a critical factor for oral bioavailability in drug formulations .
Biological Activity
2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide is a synthetic organic compound with significant biological activity. Its structure includes a chloro group and a piperidine ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H19ClN2O
- Molecular Weight : 270.77 g/mol
- CAS Number : 1170148-51-2
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Similar compounds have been shown to act as antagonists at the vanilloid receptor 1 (TRPV1) and modulators of the insulin-like growth factor 1 receptor (IGF-1R) .
Target Receptors
-
Vanilloid Receptor 1 (TRPV1) :
- Involved in pain sensation and inflammatory responses.
- Compounds that target TRPV1 can modulate pain pathways, offering potential analgesic effects.
-
Insulin-like Growth Factor 1 Receptor (IGF-1R) :
- Plays a crucial role in cell growth and development.
- Modulation of IGF-1R can influence metabolic processes and has implications in cancer biology.
Antioxidative and Antibacterial Properties
Research indicates that similar compounds exhibit antioxidative and antibacterial activities. These properties are essential for therapeutic applications in various diseases, including infections and oxidative stress-related disorders .
Case Studies
A study examining the structure-activity relationship (SAR) of DPP-4 inhibitors highlighted the significance of substituents like chlorine in enhancing biological activity. The study suggested that modifications to the piperidine ring could improve binding affinity to target receptors, thereby increasing therapeutic efficacy against type 2 diabetes .
Research Findings
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Pain Management : By targeting TRPV1, it may serve as an analgesic agent.
- Diabetes Treatment : Its modulation of IGF-1R suggests potential use as a DPP-4 inhibitor for managing blood glucose levels.
- Antimicrobial Agent : Its antibacterial properties could be harnessed in developing new antibiotics.
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Anhydrous DCM | 15% | |
| Coupling Agent | Propionic Anhydride | 20% | |
| Purification | Silica Gel (EtOAc/Hexane) | >95% Purity |
Q. Table 2. Common Bioactivity Assays and Parameters
| Assay Type | Target | Key Parameter | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | IC₅₀ (nM) | |
| Antimicrobial | S. aureus | MIC (µg/mL) | |
| Cytotoxicity | HeLa Cells | CC₅₀ (µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
